molecular formula C21H23N5O2S2 B2840126 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-31-5

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2840126
CAS RN: 851970-31-5
M. Wt: 441.57
InChI Key: UKTMRQCVEJWYLJ-UHFFFAOYSA-N
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Description

The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiophene ring, a piperazine ring, and a 1,2,4-triazole ring . The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9) .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their derivatives, highlighting the versatility of these compounds in creating a wide range of biologically active molecules. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized for antimicrobial activity screening, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Potential Biological Activities

1,2,4-triazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and analgesic properties. For instance, synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, with some compounds having high selectivity indices, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Applications in Drug Discovery

The synthesis and characterization of novel compounds, such as those based on 1,2,4-triazole, are crucial steps in the drug discovery process. These compounds have been targeted for their potential roles as ligands for various receptors, indicating their utility in developing new therapeutic agents. For example, new 5-phenyl[1,2,4]triazole derivatives synthesized as ligands for the 5-HT1A serotonin receptor show promise in psychopharmacology, offering new avenues for treating disorders related to serotonin imbalance (Salerno et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-14-22-21-26(23-14)20(27)19(30-21)18(17-4-3-13-29-17)25-11-9-24(10-12-25)15-5-7-16(28-2)8-6-15/h3-8,13,18,27H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMRQCVEJWYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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